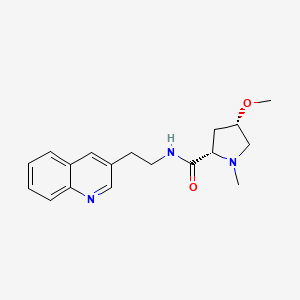
(2S,4S)-4-methoxy-1-methyl-N-(2-quinolin-3-ylethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-methoxy-1-methyl-N-(2-quinolin-3-ylethyl)pyrrolidine-2-carboxamide is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 2-Me-MBCQ and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Me-MBCQ involves the competitive inhibition of the NMDA receptor. This results in a reduction of calcium influx into the neuron and a decrease in the excitatory neurotransmission. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
2-Me-MBCQ has been found to have various biochemical and physiological effects. It has been shown to reduce glutamate-induced excitotoxicity in neuronal cells and protect against oxidative stress. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and enhance the antidepressant effects of other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Me-MBCQ in lab experiments is its selectivity for the NMDA receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using 2-Me-MBCQ is its relatively low potency compared to other NMDA receptor antagonists.
Zukünftige Richtungen
There are several future directions for the research on 2-Me-MBCQ. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent analogs of 2-Me-MBCQ that can be used in lower concentrations. Additionally, the role of the NMDA receptor in other physiological processes such as pain perception and addiction can be further explored using 2-Me-MBCQ.
Conclusion:
In conclusion, 2-Me-MBCQ is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in various neurological disorders. The synthesis method of 2-Me-MBCQ has been achieved using various methods, and its mechanism of action involves the competitive inhibition of the NMDA receptor. While it has several advantages for lab experiments, such as its selectivity, it also has limitations, such as its relatively low potency. There are several future directions for the research on 2-Me-MBCQ, including investigating its potential therapeutic applications and developing more potent analogs.
Synthesemethoden
The synthesis of 2-Me-MBCQ has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxy-1-methylpiperidine-2-carboxylic acid with 2-quinolineethanol in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to yield 2-Me-MBCQ. Other methods involve the use of different starting materials and coupling agents.
Wissenschaftliche Forschungsanwendungen
2-Me-MBCQ has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This makes 2-Me-MBCQ a valuable tool for studying the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(2S,4S)-4-methoxy-1-methyl-N-(2-quinolin-3-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21-12-15(23-2)10-17(21)18(22)19-8-7-13-9-14-5-3-4-6-16(14)20-11-13/h3-6,9,11,15,17H,7-8,10,12H2,1-2H3,(H,19,22)/t15-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYMULBBPQGMLD-RDJZCZTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)NCCC2=CC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]1C(=O)NCCC2=CC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-(1,3-benzodioxol-5-yl)-2-methylpropanamide](/img/structure/B7348764.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-5-propan-2-ylpyridine-2-carboxamide](/img/structure/B7348779.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(6-oxo-1H-pyridin-3-yl)propanamide](/img/structure/B7348782.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide](/img/structure/B7348791.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-1-(2-methoxyethyl)-3-methylpyrazole-4-carboxamide](/img/structure/B7348806.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7348810.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-pyridin-2-ylpropanamide](/img/structure/B7348818.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(3-methylimidazol-4-yl)propanamide](/img/structure/B7348821.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide](/img/structure/B7348828.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-3-(furan-2-yl)propanamide](/img/structure/B7348836.png)
![N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B7348837.png)
![4-oxo-N-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7348841.png)
![2-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methyl]benzamide](/img/structure/B7348845.png)
![(1R,2S)-N-[(3,5-dimethylpyridin-2-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7348848.png)